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Introduction

Bomedemstat (formerly IMG-7289, now MK-3543) is an investigational, orally available,
irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also
known as KDM1A, is a critical enzyme in epigenetic regulation, and its dysregulation has been
implicated in the pathogenesis of various myeloproliferative neoplasms (MPNSs).[1][2]
Developed by Imago BioSciences, and now under the stewardship of Merck, Bomedemstat is
being evaluated as a potential disease-modifying therapy for conditions such as essential
thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera.[3][4] This technical guide
provides a comprehensive overview of Bomedemstat's chemical structure, physicochemical
properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

Bomedemstat is a potent and highly specific inhibitor of LSD1.[1] Preclinical studies have
demonstrated a specificity for LSD1 that is over 2,500-fold greater than for the related
monoamine oxidases A and B (MAO-A and MAO-B), which minimizes the potential for off-target
effects.[5]
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Mechanism of Action: Epigenetic Modulation

Bomedemstat's therapeutic effect is derived from its irreversible inhibition of LSD1, a flavin-
dependent monoamine oxidase. LSD1 plays a crucial role in gene regulation by demethylating
mono- and di-methylated histone H3 at lysine 4 (H3K4mel and H3K4me2), which are histone
marks typically associated with active gene transcription.[1] By blocking LSD1, Bomedemstat
leads to an increase in H3K4 methylation, thereby altering gene expression.[1]

Furthermore, LSD1 can also demethylate H3K9, a modification linked to gene repression.[6]
Consequently, inhibition of LSD1 by Bomedemstat also promotes H3K9 methylation, leading to
a decrease in the transcription of tumor-promoting genes.[6] This dual effect on histone
methylation allows for the modulation of gene expression programs that control the proliferation
and differentiation of hematopoietic stem and progenitor cells, which are dysregulated in MPNs.

[1][2]

The interaction between LSD1 and the transcription factor Growth Factor Independence 1B
(GFI1B) is particularly important in megakaryopoiesis. GFI1B recruits LSD1 to stimulate gene
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programs essential for megakaryocyte and platelet development.[7][8] Inhibition of the GFI1B-
LSD1 interaction has been shown to activate myeloid genes while repressing those involved in
megakaryopoiesis, providing a rationale for the use of Bomedemestat in treating MPNs
characterized by excessive platelet production.[7][8]

Bomedemstat's Mechanism of Action
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Bomedemstat's inhibitory effect on the LSD1/GFI1B complex.
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Preclinical Data
Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that Bomedemstat is orally bioavailable.[5]

Intravenous (3

Parameter Oral (10 mg/kg) Reference
mglkg)

AUCO-t (uM/h) 2.52 2.27 [5]

t1/2 (h) 5.66 4.98 [5]

Intratumoral accumulation of orally administered Bomedemstat has been observed in vivo, with
micromolar concentrations achieved at doses of 7.5 mg/kg and 15 mg/kg.[5]

Pharmacodynamics and Efficacy

In mouse models of MPN, once-daily oral administration of Bomedemstat has been shown to
normalize or improve blood cell counts, reduce spleen volume, restore normal splenic
architecture, and decrease bone marrow fibrosis.[9][10] Importantly, treatment with
Bomedemstat also led to a reduction in the mutant allele burden and improved survival in these
models.[9]

Clinical Data

Bomedemstat has been evaluated in several clinical trials for the treatment of MPNs. The most
significant data comes from the Phase 2 studies in essential thrombocythemia (NCT04254978)
and myelofibrosis (NCT03136185).

Phase 2 Study in Essential Thrombocythemia
(NCT04254978)

This open-label study enrolled patients with ET who were resistant to or intolerant of at least
one standard therapy.[11][12]

Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)[13]
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Characteristic Value

Number of Patients 44

Median Age (years) 68 (range: 42-92)

Mean Platelet Count (x10"9/L) 825 (range: 457-2220)

Mean WBC Count (x1079/L) 8.9 (range: 3.9-30.6)

Mean Hemoglobin (g/dL) 13.1 (range: 9.4-16.5)

Mutational Status JAK2 (45%), CALR (43%), MPL (5%)

Efficacy Results[13][14]

Endpoint Result

Platelet Count <400x1079/L (in patients treated
91% (31/34)

=12 weeks)
Median Time to Platelet Response 8.1 weeks
Durable Response (>24 weeks treatment) 83% (20/24)

WBC Count <10x1079/L (in patients with

_ 89% (8/9)
baseline =10x10"9/L)

Reduction in Mutant Allele Frequency (at Week

24) 87% of patients showed a decrease

Safety and Tolerability[13][15]

The most common treatment-emergent adverse events (AEs) were generally mild to moderate
and included dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia.
[13][15] Serious AEs were reported, with a small percentage deemed drug-related.[15]

Phase 2 Study in Myelofibrosis (NCT03136185)

This open-label study evaluated Bomedemstat in patients with advanced MF who were
intolerant, refractory, or resistant to approved therapies.[7][16]
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Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)[7]

Characteristic

Value

Number of Patients

89

Median Age (years)

68 (range: 35-88)

Prior Ruxolitinib Treatment

83%

IPSS Risk Category

High (53%), Intermediate-2 (40%), Intermediate-
1 (7%)

Mutational Status

JAK2 (69%), CALR (21%), MPL (6%)

Efficacy Results (at 24 weeks)[7][17]

Endpoint

Result

Reduction in Total Symptom Score (TSS) (in

patients with baseline >20)

72% (18/25)

>50% Reduction in TSS

24% (6/25)

Reduction in Spleen Volume

64% of evaluable patients

=>20% Reduction in Spleen Volume

28% of evaluable patients

Improvement in Bone Marrow Fibrosis (by 1
grade)

31% of evaluable patients

Reduction in Mutant Allele Frequency

Mean reduction of 39% in 48% of patients

Safety and Tolerability[7]

The most common non-hematologic AEs were dysgeusia and diarrhea.[7] Drug-related serious

AEs were reported, including thrombocytopenia.[7] No new safety signals or dose-limiting

toxicities were identified.[7]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of key methodologies used in the preclinical and clinical
evaluation of Bomedemstat.

Preclinical In Vivo Efficacy Study in a Mouse Model of
Myeloproliferative Neoplasm

This protocol outlines a general procedure for assessing the efficacy of Bomedemstat in a
mouse model of MPN.
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Preclinical In Vivo Efficacy Study Workflow
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A generalized workflow for a preclinical in vivo efficacy study.
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e Animal Model: Utilize a validated mouse model of MPN, such as a JAK2V617F transgenic
model.

e Disease Induction: Induce the disease phenotype according to the specific model's protocol.

e Group Allocation: Randomly assign mice to treatment (Bomedemstat) and control (vehicle)
groups.

» Dosing: Administer Bomedemstat orally once daily at predetermined dose levels. The vehicle
control group receives the same volume of the vehicle solution.

» Monitoring: Monitor the health and body weight of the animals daily.

e Blood Sampling: Collect peripheral blood at regular intervals for complete blood counts
(CBC) and analysis of mutant allele frequency.

o Endpoint: At the end of the study period, euthanize the animals and perform necropsies.

o Tissue Analysis: Collect spleen and bone marrow for weight measurement, histopathological
analysis of spleen architecture, and assessment of bone marrow fibrosis (e.g., reticulin
staining).

o Data Analysis: Statistically analyze the differences in blood counts, spleen weight, bone
marrow fibrosis, and mutant allele burden between the treatment and control groups.

Western Blot for Histone Methylation

This protocol is used to assess the on-target effect of Bomedemstat by measuring changes in
histone H3K4 methylation.[5][9]

e Cell Culture and Treatment: Culture hematopoietic cells (e.g., cell lines or primary cells) and
treat with varying concentrations of Bomedemstat or vehicle control for a specified duration.

¢ Histone Extraction: Isolate nuclei from the cells and extract histones using an acid extraction
method.

e Protein Quantification: Determine the protein concentration of the histone extracts using a
suitable assay (e.g., Bradford assay).
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SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-
buffered saline with Tween 20) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
H3K4mel/me2 and total histone H3 (as a loading control).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and image the blot.

Densitometry: Quantify the band intensities to determine the relative levels of H3K4mel/me2
normalized to total H3.

Clinical Trial Protocol (General Outline for Phase 2
Studies)

The following provides a generalized outline of the protocols for the Phase 2 clinical trials of
Bomedemstat in ET and MF.[12][16]

Study Design: Open-label, multi-center, single-arm studies.

Patient Population: Adults with a confirmed diagnosis of ET or MF who have failed or are
intolerant to at least one prior therapy.

Inclusion/Exclusion Criteria: Specific criteria related to age, disease status, prior treatments,
organ function, and performance status are used to select eligible patients.[12][18]

Treatment: Bomedemstat is administered orally once daily. The dose is individually titrated
based on platelet counts to maintain them within a target range.[9][11]
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e Assessments:

o Safety: Monitored through the collection of adverse events, physical examinations, vital
signs, and laboratory tests.[12]

o Efficacy: Assessed by changes in blood counts, spleen volume (for MF), and patient-
reported outcomes using standardized questionnaires (e.g., MPN-SAF TSS).[7][12]

o Pharmacodynamics: Evaluated through serial measurements of mutant allele frequencies
and bone marrow biopsies.[7][11]

 Statistical Analysis: Efficacy endpoints are summarized descriptively. Safety data is tabulated
by frequency and severity.

Conclusion

Bomedemstat is a promising, orally available, irreversible inhibitor of LSD1 with a novel
epigenetic mechanism of action. Preclinical studies have demonstrated its ability to modulate
hematopoietic cell proliferation and differentiation, leading to improvements in disease
parameters in mouse models of MPNs. Clinical trials in patients with essential
thrombocythemia and myelofibrosis have shown that Bomedemstat can effectively normalize
blood counts, reduce symptom burden, and, in some cases, improve bone marrow fibrosis, with
a manageable safety profile. The ongoing and planned clinical development of Bomedemstat
will further elucidate its role in the treatment landscape of myeloproliferative neoplasms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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